4-Octylphenol-d4 Monoethoxylate
Description
Contextualization within Alkylphenol Ethoxylates (APEOs) and Alkylphenols (APs) Research
Alkylphenol ethoxylates (APEOs) are a major class of non-ionic surfactants produced in vast quantities, with an estimated annual worldwide usage of around 600,000 tons. merckmillipore.com They see extensive use as emulsifiers, detergents, and dispersing agents in numerous industrial applications, including the manufacturing of paper, leather, pesticides, and textiles. merckmillipore.comatamanchemicals.com The two most significant groups of APEOs are nonylphenol ethoxylates (NPEOs) and octylphenol (B599344) ethoxylates (OPEOs), which account for approximately 80% and 20% of total APEO production, respectively. mdpi.comnih.gov
The widespread use of these compounds over several decades has resulted in their status as ubiquitous environmental contaminants. merckmillipore.com In the environment, particularly in aquatic systems, long-chain APEOs undergo biodegradation. This process involves the shortening of the ethoxylate chain, leading to the formation of shorter-chain ethoxylates and, ultimately, the corresponding alkylphenols (APs), such as 4-octylphenol (B30498) and 4-nonylphenol. merckmillipore.comsigmaaldrich.com These degradation products are often more persistent and bioaccumulative than the parent APEOs. sigmaaldrich.com 4-tert-Octylphenol (B29142), a key isomer, is used primarily as an intermediate in the production of phenol (B47542)/formaldehyde resins and in the manufacturing of OPEOs. ospar.orgatamanchemicals.com The presence of APs and their short-chain ethoxylates in water, soil, and even foodstuffs has prompted significant research into their environmental fate and transport. merckmillipore.commdpi.com
Rationale for Deuterated Analogues in Environmental and Biological Studies
The accurate analysis of alkylphenols and their ethoxylates in complex environmental samples presents a significant analytical challenge. sigmaaldrich.com A primary difficulty is the lack of suitable internal standards for quantification. sigmaaldrich.com The use of readily available, but structurally different, standards, such as the n-isomers of octylphenol (OP) and nonylphenol (NP), can lead to erroneous results because their adsorption and elution properties differ from the branched isomers that are prevalent in commercial mixtures and environmental samples. merckmillipore.comsigmaaldrich.com
To overcome these challenges, isotopically labeled internal standards, such as deuterated analogues, are indispensable for robust and accurate analytical methods. merckmillipore.commerckmillipore.com Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. 4-Octylphenol-d4 (B565585) Monoethoxylate is the deuterium-labeled form of 4-Octylphenol Monoethoxylate. medchemexpress.com
The key advantage of using a deuterated standard is that it behaves almost identically to its non-labeled counterpart (analyte) during sample extraction, cleanup, and chromatographic separation. However, because of the mass difference imparted by the deuterium atoms, it can be distinguished from the analyte by a mass spectrometer. sigmaaldrich.com This allows for precise quantification by correcting for any analyte loss during sample preparation and for variations in instrument response. This technique, known as isotope dilution mass spectrometry, is the gold standard for quantitative analysis. Isotopically-labeled standards, including deuterated and 13C-labeled compounds, have been synthesized for the analysis of OP, NP, and their mono- and diethoxylates, and are utilized in standardized methods such as ISO 18857-2 for water analysis. sigmaaldrich.commerckmillipore.com
Scope and Research Significance of 4-Octylphenol-d4 Monoethoxylate
The specific research significance of this compound lies in its application as an internal or surrogate standard for the quantitative analysis of 4-octylphenol monoethoxylate. sigmaaldrich.comimpurity.comsigmaaldrich.com The monoethoxylate is a critical first-step degradation product of higher OPEOs and its concentration is a key indicator when studying the environmental breakdown of these surfactants. researchgate.net Accurate measurement of this specific compound is essential for building a complete picture of APEO contamination and degradation pathways in various matrices, including water and sewage sludge. researchgate.netepa.gov
By enabling precise quantification, this compound supports research in several areas:
Environmental Monitoring: Tracking the levels of OPEO degradation products in surface waters, wastewater effluents, and sediments to assess the extent of contamination. hpc-standards.com
Fate and Transport Studies: Investigating the biodegradation pathways and rates of OPEOs in different environmental compartments.
Wastewater Treatment Efficacy: Evaluating the efficiency of treatment plants in removing OPEOs and their byproducts. researchgate.net
The use of high-purity deuterated standards like this compound is crucial for ensuring the reliability and accuracy of data generated in these studies, which in turn informs environmental risk assessment and regulation. hpc-standards.comlgcstandards.com
Properties
CAS No. |
1346602-86-5 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
254.406 |
IUPAC Name |
2-(2,3,5,6-tetradeuterio-4-octylphenoxy)ethanol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-14-13-17/h9-12,17H,2-8,13-14H2,1H3/i9D,10D,11D,12D |
InChI Key |
BHNQPLPANNDEGL-IRYCTXJYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCO |
Synonyms |
2-(4-Octylphenoxy)ethanol-d4; 2-(p-Octylphenoxy)ethanol-d4; Ethylene Glycol p-Octylphenyl-d4 Ether; |
Origin of Product |
United States |
Structural and Isotopic Considerations of 4 Octylphenol D4 Monoethoxylate
Nomenclature and Isomeric Specificity (e.g., n-octyl vs. tert-octyl)
The term "4-octylphenol" can refer to several isomers where an eight-carbon alkyl group is attached to the fourth position of a phenol (B47542) ring. The structure of this octyl group is a key point of distinction, with the most common forms being n-octyl (a linear chain) and tert-octyl (a branched chain). chemlinked.com.cn The tert-octyl isomer is technically named 1,1,3,3-tetramethylbutyl. caymanchem.com This isomeric specificity is crucial as it influences the physical properties and biological interactions of the molecule.
The most commercially significant isomer of octylphenol (B599344) is 4-tert-octylphenol (B29142). chemlinked.com.cn When this molecule is ethoxylated with a single ethylene (B1197577) oxide unit, it forms 4-tert-octylphenol monoethoxylate, with the systematic name 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-ethanol. caymanchem.com The corresponding linear isomer is named 2-(4-n-octylphenoxy)ethanol. The deuterated standard, 4-Octylphenol-d4 (B565585) Monoethoxylate, is therefore specified based on the isomeric form of the octyl group.
Table 1: Isomeric Forms of 4-Octylphenol (B30498) Monoethoxylate
| Feature | n-Octyl Isomer | tert-Octyl Isomer |
| Systematic Name | 2-(4-n-octylphenoxy)ethanol | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-ethanol caymanchem.com |
| Common Name | 4-n-Octylphenol monoethoxylate | 4-tert-Octylphenol monoethoxylate caymanchem.com |
| CAS Number (non-deuterated) | 27177-05-5 (for polyethoxylate) | 2315-67-5 caymanchem.com |
| CAS Number (d4-labeled) | 1346602-86-5 esslabshop.com | Not specified in results |
| Molecular Formula (non-deuterated) | C16H26O2 | C16H26O2 caymanchem.com |
| Structure of Octyl Group | Linear: CH3(CH2)7- | Branched: C(CH3)2CH2C(CH3)3 |
Deuterium (B1214612) Labeling Strategy and Positional Significance
Deuterium-labeled compounds serve as ideal internal standards for quantitative analysis using mass spectrometry. rsc.orgclearsynth.com The replacement of hydrogen with its heavier, stable isotope, deuterium, results in a compound that is chemically identical to its non-labeled counterpart but has a different molecular weight. clearsynth.com This allows it to be added to a sample at a known concentration to correct for analyte loss during extraction and to account for matrix effects during ionization.
In 4-Octylphenol-d4 Monoethoxylate, the "d4" designation indicates that four hydrogen atoms have been replaced by deuterium atoms. The molecular formula for the deuterated compound is C16H22D4O2. pharmaffiliates.com The labeling is typically applied to the aromatic phenol ring. This strategy is preferred for several reasons:
Chemical Stability: C-D bonds on an aromatic ring are highly stable and not susceptible to back-exchange with hydrogen atoms from the solvent or sample matrix, ensuring the isotopic label is retained throughout the analytical process.
Minimal Isotope Effect: Placing the deuterium atoms on the aromatic ring, away from the sites of metabolic activity or fragmentation, minimizes the kinetic isotope effect (KIE). chem-station.comnih.gov This ensures that the labeled and unlabeled compounds co-elute during liquid chromatography (LC) and exhibit similar ionization efficiency in the mass spectrometer.
Distinct Mass Shift: The addition of four neutrons provides a clear +4 Da mass shift, which is easily resolved from the natural isotopic abundance of the unlabeled analyte by a mass spectrometer. This prevents cross-signal contribution and improves the accuracy of quantification. researchgate.net
Characterization Techniques for Isotopic Purity and Integrity
To ensure the reliability of quantitative data, the isotopic purity, chemical purity, and structural integrity of this compound must be rigorously verified. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HR-MS): This is the primary technique for determining isotopic purity and enrichment. nih.govresearchgate.net By analyzing the relative abundances of the H/D isotopolog ions, HR-MS can precisely calculate the percentage of the d4 species compared to residual unlabeled (d0) or partially labeled (d1, d2, d3) molecules. nih.govresearchgate.net This ensures that the internal standard has the correct mass and that its isotopic distribution is well-defined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis is crucial for confirming the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will disappear or be significantly reduced in intensity. This provides direct evidence of the location of the labels.
Molecular Rotational Resonance (MRR) Spectroscopy: For complex mixtures of isotopomers, MRR spectroscopy has emerged as a powerful analytical technique. It can provide a complete description of the isotopic composition, revealing the structural identity and percent composition of each distinct isotopomer in a mixture with high accuracy. acs.org
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Information Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and purity. rsc.orgnih.gov | - Accurate mass confirmation.- Relative abundance of isotopologues (d0, d1, d2, d3, d4).- Calculation of percent isotopic purity. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of structure and label position. rsc.orgresearchgate.net | - ¹H NMR: Absence of proton signals at labeled sites.- ¹³C NMR: Confirmation of the carbon framework.- ²H NMR: Direct detection of deuterium signals. |
| Molecular Rotational Resonance (MRR) Spectroscopy | High-accuracy measurement of isotopic purity and composition. acs.org | - Unambiguous identification of different isotopomers.- Precise quantification of each isotopomer in a mixture. acs.org |
Synthesis and Derivatization Methodologies for Labeled Octylphenol Monoethoxylates
Chemical Synthesis Routes for Deuterated Octylphenol (B599344) Precursors
The foundational step in the synthesis of 4-Octylphenol-d4 (B565585) Monoethoxylate is the preparation of the deuterated precursor, 4-octylphenol-d4. The "d4" designation typically signifies the substitution of four hydrogen atoms with deuterium (B1214612) on the aromatic ring. This is achieved through catalytic hydrogen-deuterium (H-D) exchange reactions on the starting material, 4-octylphenol (B30498).
Several catalytic systems have proven effective for the deuteration of phenols. One of the most common and efficient methods involves the use of a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) as the deuterium source. researchgate.netresearchgate.net This heterogeneous catalytic system facilitates the exchange of the aromatic protons, particularly at the positions activated by the hydroxyl group (ortho and para). Since the para position is already substituted with the octyl group, the deuteration occurs at the two ortho positions and the two meta positions relative to the hydroxyl group.
Another highly effective method employs a nanostructured iron catalyst. This catalyst, prepared from iron salts and cellulose, allows for the selective deuteration of various arenes, including phenols, using D₂O under hydrogen pressure. nih.govnih.gov This method is noted for its scalability and the stability of the catalyst. nih.govnih.gov
The general reaction scheme for the deuteration of 4-octylphenol can be represented as follows:
4-Octylphenol + D₂O (in excess) --(Catalyst)--> 4-Octylphenol-d₄ + H₂O
The efficiency of the deuteration is influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time. For instance, Pt/C catalysts can achieve high levels of deuteration even at room temperature, while other catalysts may require elevated temperatures. researchgate.net
Catalytic Systems for the Deuteration of Phenols
| Catalyst System | Deuterium Source | Typical Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Platinum-on-Carbon (Pt/C) | Deuterium Oxide (D₂O) | Room temperature to 80°C, H₂ atmosphere | Efficient deuteration of electron-rich aromatic rings like phenols. | researchgate.netresearchgate.net |
| Nanostructured Iron/Cellulose | Deuterium Oxide (D₂O) | Hydrogen pressure | Scalable and selective deuteration of various arenes, including phenols. Air- and water-stable catalyst. | nih.govnih.gov |
| Amberlyst 15 (Polymer-supported acid catalyst) | Deuterium Oxide (D₂O) | 110°C in a sealed vessel | Effective for deuterating a range of phenolic compounds. | researchgate.net |
Ethoxylation Chemistry for Monoethoxylate Formation with Isotopic Retention
Once the 4-octylphenol-d4 precursor has been synthesized and purified, the next step is the introduction of a single ethoxylate group. It is crucial that the conditions for this reaction are controlled to favor mono-ethoxylation and to ensure that the deuterium labels on the aromatic ring are not exchanged back to hydrogen.
Two primary methods are suitable for this transformation: base-catalyzed ethoxylation with ethylene (B1197577) oxide and the Williamson ether synthesis.
Base-Catalyzed Ethoxylation: This is the standard industrial method for producing alkylphenol ethoxylates. cleaninginstitute.org The deuterated phenol (B47542) is first deprotonated with a strong base, such as potassium hydroxide (B78521) (KOH), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the ethylene oxide ring. To favor the formation of the monoethoxylate, the reaction is typically carried out with a stoichiometric or slight excess of ethylene oxide relative to the phenol.
Reaction Scheme:
4-Octylphenol-d₄ + KOH → 4-Octylphenoxide-d₄ K⁺ + H₂O
4-Octylphenoxide-d₄ K⁺ + Ethylene Oxide → 4-Octylphenol-d₄ Monoethoxylate Potassium Salt
4-Octylphenol-d₄ Monoethoxylate Potassium Salt + H₃O⁺ (workup) → 4-Octylphenol-d₄ Monoethoxylate
Controlling the reaction temperature and the molar ratio of the reactants is critical to minimize the formation of polyethoxylated products. cleaninginstitute.org
Williamson Ether Synthesis: This classical method offers excellent control for the synthesis of mono-ethers. smolecule.com In this approach, the deuterated 4-octylphenol is again converted to its phenoxide salt. This salt is then reacted with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or 2-bromoethanol. The use of a 1:1 stoichiometry between the phenoxide and the halo-alcohol ensures the formation of the monoethoxylate. This method often provides higher yields of the desired mono-substituted product compared to direct ethoxylation with ethylene oxide, especially on a laboratory scale. smolecule.com A reported synthesis using 2-chloroethanol and a 30% sodium hydroxide solution at 100-110°C for the ethoxylation of a similar phenol derivative achieved a process efficiency of 98%. smolecule.com
Reaction Scheme: 4-Octylphenoxide-d₄ Na⁺ + Cl-CH₂CH₂-OH → 4-Octylphenol-d₄ Monoethoxylate + NaCl
The choice between these two methods often depends on the desired scale of the synthesis and the availability of reagents. For laboratory-scale synthesis requiring high purity of the monoethoxylate, the Williamson ether synthesis is often preferred.
Monoethoxylation Methods for 4-Octylphenol-d4
| Method | Reagents | Key Advantages | Key Considerations | Reference |
|---|---|---|---|---|
| Base-Catalyzed Ethoxylation | 4-Octylphenol-d₄, Strong Base (e.g., KOH), Ethylene Oxide | Industrially relevant method. | Requires careful control of stoichiometry and temperature to favor mono-ethoxylation and prevent polymerization. | cleaninginstitute.orggoogle.com |
| Williamson Ether Synthesis | 4-Octylphenol-d₄, Strong Base (e.g., NaOH), 2-Haloethanol (e.g., 2-Chloroethanol) | Excellent control for mono-substitution, high yields on a lab scale. | May require purification to remove unreacted phenol. | smolecule.com |
Advanced Synthetic Strategies for Positional Deuteration
While general H-D exchange methods can produce 4-octylphenol-d4, advanced strategies offer the potential for selective deuteration at specific positions on the aromatic ring, which can be valuable for detailed mechanistic or metabolic studies.
Ortho-Selective Deuteration: Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. In the context of deuteration, the hydroxyl group of the phenol can direct a metalating agent (such as an organolithium reagent) to the ortho positions. Subsequent quenching of the resulting ortho-lithiated species with a deuterium source (like D₂O) would yield a specifically ortho-deuterated product. However, this method can be complicated by the acidity of the phenolic proton.
More recent advancements have focused on transition metal-catalyzed ortho-selective C-H activation/deuteration. For example, iridium-based catalysts have been developed that can selectively deuterate the ortho-positions of phenols with high efficiency. snnu.edu.cnnih.gov These methods often exhibit broad functional group tolerance.
Meta-Selective Deuteration: Achieving selective deuteration at the meta-positions of phenols is more challenging due to the directing effects of the hydroxyl group. However, certain ruthenium-based catalysts have shown promise in promoting H-D exchange at less activated positions. Additionally, multi-step synthetic sequences can be designed where a directing group is temporarily installed to guide deuteration to the meta-position, followed by its removal.
Deuteration of the Alkyl Chain: While this article focuses on the ring-deuterated "d4" analogue, it is worth noting that deuteration can also be introduced into the octyl side chain. This would typically involve starting with a deuterated octyl precursor, such as deuterated octene or octyl bromide, and using it in the alkylation of phenol.
These advanced strategies provide a toolbox for synthetic chemists to create a variety of specifically labeled 4-octylphenol isotopologues, enabling more sophisticated scientific investigations.
Advanced Analytical Methodologies and Applications
Development and Validation of Chromatographic Methods (e.g., GC-MS, LC-MS/MS)
Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of alkylphenols. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for this purpose, offering high selectivity and sensitivity. researchgate.netresearchgate.net In Germany, for instance, the official method for analyzing octylphenol (B599344) (OP), nonylphenol (NP), their mono- and diethoxylates, and bisphenol A in surface water involves solid-phase extraction (SPE) followed by GC-MS analysis after a derivatization step. merckmillipore.com
The primary application of 4-Octylphenol-d4 (B565585) Monoethoxylate is as an internal standard in isotope dilution mass spectrometry. merckmillipore.com Due to its structural similarity to the target analyte, 4-Octylphenol (B30498) Monoethoxylate, it exhibits nearly identical chemical and physical properties during sample extraction, cleanup, and chromatographic separation. However, its increased mass, due to the four deuterium (B1214612) atoms, allows it to be distinguished from the non-labeled analyte by the mass spectrometer.
This approach is crucial for the accurate quantification of not only its direct counterpart but also other related alkylphenols and their short-chain ethoxylates. merckmillipore.com By adding a known quantity of the deuterated standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or variations in instrument response can be precisely corrected. This method compensates for the matrix effect, which can suppress or enhance the analyte signal during ionization. researchgate.netacs.orgnih.gov The use of such labeled standards is a key component in methods designed to comply with environmental quality standards, such as those for analyzing seawater. researchgate.net
The detection of alkylphenols at trace levels (ng/L) in environmental samples is a significant analytical challenge. acs.orgnih.gov The use of 4-Octylphenol-d4 Monoethoxylate as an internal standard significantly enhances the robustness and accuracy of trace analysis. Methods combining dispersive liquid-liquid microextraction (DLLME) with LC-MS/MS have achieved quantification limits as low as 0.005 to 0.03 µg L⁻¹. researchgate.net Similarly, methods involving derivatization to create permanently positively charged analytes have pushed limits of detection down to the 1.5–1.8 ng/L range. acs.orgnih.gov These enhancements are critical for monitoring compliance with environmental regulations and understanding the fate of these contaminants in various ecosystems.
Sample Preparation Techniques for Complex Environmental and Biological Matrices
Analyzing samples from complex matrices like soil, sediment, wastewater, and biological tissues requires extensive sample preparation to isolate the analytes of interest and remove interfering substances. chromatographyonline.comresearchgate.net Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.netchromatographyonline.commdpi.com
The efficiency of extraction procedures can vary significantly depending on the sample matrix. This compound is spiked into the sample prior to extraction to serve as a surrogate standard. gov.bc.camdpi.com By measuring the amount of the labeled standard recovered at the end of the process, analysts can calculate the extraction efficiency and correct the final concentration of the native analyte accordingly.
Matrix effects, which are alterations in ionization efficiency due to co-eluting matrix components, are a major source of error in LC-MS/MS analysis. acs.orgnih.govgov.bc.ca Since the labeled internal standard has nearly identical physicochemical properties and retention time to the native analyte, it is affected by matrix effects in the same way. This co-behavior allows for effective compensation, leading to more accurate and reliable quantification. researchgate.netacs.orgnih.gov Studies employing this strategy have reported high recovery rates and minimal matrix effects, as shown in the table below.
Table 1: Reported Method Performance using Labeled Standards for Alkylphenol Analysis
Following initial extraction, cleanup steps are often necessary to remove matrix components that could interfere with chromatographic analysis or damage the instrument. core.ac.uk Solid-phase extraction (SPE) is a widely used technique for both extraction and cleanup. chromatographyonline.comscience.gov Cartridges packed with materials like C18 or graphitized carbon black can selectively retain the analytes while allowing interferences to be washed away. researchgate.netnih.govresearchgate.net The use of this compound ensures that any analyte loss during these crucial cleanup steps is accounted for, thereby mitigating potential analytical errors.
Mass Spectrometric Techniques for Structural Elucidation and Quantitative Analysis
Mass spectrometry is indispensable for both the identification (structural elucidation) and quantification of 4-Octylphenol Monoethoxylate and its deuterated standard. In quantitative analysis, tandem mass spectrometry (MS/MS) is typically operated in Multiple Reaction Monitoring (MRM) mode. gov.bc.ca This highly selective technique involves monitoring a specific fragmentation reaction for each compound. A precursor ion (typically the protonated or deprotonated molecule) is selected in the first mass analyzer, fragmented, and then a specific product ion is selected in the second mass analyzer.
For 4-Octylphenol Monoethoxylate (OP1EO), analysis is often performed in positive electrospray ionization (ESI) mode. gov.bc.ca The precursor ion would be the protonated molecule [M+H]⁺. For the deuterated standard, this compound, the precursor ion would be 4 mass units higher, [M+4+H]⁺. The specific MRM transitions (precursor ion → product ion) provide a high degree of certainty in both identification and quantification, even in complex samples.
Table 2: Representative LC-MS/MS Parameters for Octylphenol Ethoxylates
Environmental Transformation Pathway Elucidation Utilizing Isotopic Tracers
Biodegradation Pathways of Alkylphenol Ethoxylates and Their Metabolites in Aquatic Systems
Alkylphenol ethoxylates (APEOs) are a class of non-ionic surfactants widely used in industrial, agricultural, and household products. researchgate.net Their biodegradation in aquatic environments is a primary transformation pathway, leading to the formation of various metabolites, some of which are more persistent and toxic than the parent compounds. arabjchem.orgresearchgate.net The biodegradation process involves the stepwise shortening of the ethoxylate chain, which can occur under both aerobic and anaerobic conditions. researchgate.netnih.gov
The use of deuterium-labeled tracers, specifically 4-Octylphenol-d4 (B565585) Monoethoxylate, allows for precise tracking of the parent compound and its transformation products during microbial degradation. While specific kinetic studies on 4-Octylphenol-d4 Monoethoxylate are not extensively documented in the provided search results, the principles of using deuterated tracers are well-established for other environmental contaminants. oup.comnih.gov For instance, studies on other deuterated compounds like bisphenol-A-d16 and 17β-estradiol-d4 have demonstrated the utility of isotopic labeling in determining degradation kinetics and metabolite formation. oup.com
In the context of APEOs, biodegradation typically proceeds through the shortening of the ethoxylate chain, leading to the formation of short-chain APEOs, alkylphenols (APs), and carboxylated metabolites. researchgate.netservice.gov.uk Aerobic degradation of octylphenol (B599344) polyethoxylates (OPEOs) has been shown to have a pseudo-first-order kinetic constant (k) that varies with the length of the ethoxylate chain. nih.gov For example, OPEOs with shorter chains (like TX-45) degrade faster than those with longer chains. nih.gov During this process, an initial accumulation of metabolites like OPEO3 is often observed. nih.gov
The general biodegradation pathways for APEOs can be summarized as:
Ether Scission: Cleavage of the ether bonds in the polyethoxylate chain.
Oxidation: Oxidation of the terminal alcohol group to a carboxylic acid, forming alkylphenoxy carboxylates (APECs).
De-ethoxylation: Stepwise removal of ethoxy groups, leading to the formation of alkylphenol, a more persistent and toxic metabolite. researchgate.net
The use of d4-tracers would enable researchers to definitively identify metabolites containing the deuterated octylphenol backbone, distinguishing them from naturally occurring or background compounds. This is crucial for building accurate degradation models and understanding the persistence of these metabolites in the environment.
The rate of APEO biodegradation is significantly influenced by various environmental parameters. Aerobic conditions generally favor more complete degradation compared to anaerobic conditions. nih.gov Key factors include:
Oxygen Availability: Aerobic degradation is typically faster and more complete than anaerobic degradation. nih.govnih.gov Under anaerobic conditions, the accumulation of more persistent metabolites like alkylphenols is common. researchgate.net
Temperature: Biodegradation rates are temperature-dependent, with optimal ranges for the specific microbial communities involved.
pH: The pH of the water can affect both microbial activity and the chemical speciation of the compounds. Studies on 4-t-octylphenol have shown optimal aerobic degradation at pH 9 and anaerobic degradation at pH 7 in granular sludge. nih.gov
Nutrient Availability: The presence of other organic matter and nutrients can influence microbial activity. For example, the addition of yeast extract has been shown to enhance the degradation of 4-t-octylphenol. nih.gov
Microbial Community: The composition and adaptation of the microbial community are critical. Genera such as Sphingobium, Pseudomonas, Flavobacterium, Comamonas, and Sphingopyxis have been identified as key players in OPEO biodegradation. nih.gov
| Parameter | Influence on Biodegradation | Reference |
| Oxygen | Aerobic conditions lead to faster and more complete degradation. | nih.govnih.gov |
| pH | Optimal pH for aerobic degradation of 4-t-OP is 9; for anaerobic, it is 7. | nih.gov |
| Nutrients | Addition of yeast extract can enhance degradation rates. | nih.gov |
| Microbial Consortia | Genera like Sphingobium and Pseudomonas are dominant in OPEO degradation. | nih.gov |
| Ethoxylate Chain Length | Shorter chain APEOs may degrade faster. | nih.gov |
Photodegradation Mechanisms and Products in Aqueous Environments
Photodegradation is another significant transformation pathway for APEOs in sunlit surface waters. This process can occur through direct photolysis or, more commonly, through indirect photo-induced reactions involving photosensitizers naturally present in the water.
The photodegradation of 4-tert-octylphenol (B29142) (4-t-OP), a related compound, is significantly enhanced by the presence of substances like Fe(III) ions, which act as photosensitizers. nih.gov Under UV irradiation (e.g., at 365 nm), 4-t-OP can be completely degraded. nih.gov The reaction rate is influenced by the concentration of the photosensitizer and the initial concentration of the pollutant. nih.gov The process often involves the generation of highly reactive species like hydroxyl radicals (•OH). nih.gov
Key findings from photodegradation studies of octylphenol and its ethoxylates include:
The degradation rate is dependent on the irradiation wavelength and the concentration of photosensitizers like Fe(OH)2+. researchgate.net
Identified photoproducts of 4-OP include 4-(1,1,3,3-tetramethylbutyl)pyrocatechol. researchgate.net
The primary mechanism often involves the formation of an octylphenoxyl radical. researchgate.net
For OPEOs, photodegradation can lead to the shortening of the ethoxylate chain and the formation of aldehyde ethoxylates, formate (B1220265) ethoxylates, and ultimately octylphenol. researchgate.netresearchgate.net
| Condition | Observation | Reference |
| UV irradiation with Fe(III) | Complete degradation of 4-t-OP (2.4 x 10⁻⁵ M) in 45 minutes with 1.2 x 10⁻³ M Fe(III). | nih.gov |
| Optimal pH for Fe(III) promoted photodegradation | pH 3.5 | nih.gov |
| Identified Intermediate | 4-tert-octyl catechol | nih.gov |
| Reaction Mechanism | Primarily through reaction with hydroxyl radicals. | nih.gov |
Isotopic labeling is a powerful technique for elucidating the mechanisms of radical reactions during photodegradation. While specific studies on this compound are not detailed in the provided search results, the principles have been applied to other compounds. For example, deuterium (B1214612) labeling has been used to study the formation of spore photoproducts in DNA, revealing a primary kinetic isotope effect and supporting a radical-mediated mechanism. nih.gov Similarly, studies on the photodegradation of deuterated ciprofloxacin (B1669076) (CIP-d8) helped in predicting different degradation pathways and identifying new transformation products. science.gov
In the context of this compound, using a d4-labeled aromatic ring would allow researchers to:
Track the Phenyl Ring: Determine if degradation pathways involve the opening of the aromatic ring.
Identify Hydrogen Abstraction Sites: Kinetic isotope effects could reveal the specific sites on the molecule that are attacked by radicals. For instance, a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart would suggest that C-D bond cleavage is part of the rate-determining step.
Confirm Reaction Mechanisms: By tracing the deuterium label in the final products, it is possible to confirm proposed reaction pathways, such as those involving phenoxyl radical formation. researchgate.net
Anaerobic Transformation Processes in Sediments and Wastewater Treatment Plants
In anoxic environments like sediments and anaerobic digesters in wastewater treatment plants (WWTPs), the transformation of APEOs follows different pathways compared to aerobic environments. These conditions often lead to the accumulation of more persistent and estrogenic metabolites. researchgate.net
Under anaerobic conditions, the primary degradation pathway for APEOs is the shortening of the ethoxylate chain, leading to the formation and accumulation of alkylphenols, such as octylphenol and nonylphenol. researchgate.netd-nb.info The aromatic ring of the alkylphenol is generally resistant to cleavage under anaerobic conditions. researchgate.net This is a significant concern because the resulting alkylphenols are more toxic and persistent than the parent APEOs. researchgate.net
Studies have shown that in anaerobic sediments, the half-life of compounds like octylphenol can be very long, indicating their persistence. pwr.edu.pl While the polyglycol moiety of APEOs can be fermented to methane, the alkylphenol residue often remains unchanged. d-nb.info However, some studies have observed further transformation. For instance, in a denitrifying environment, OPEOs were transformed into octylphenol, which then disappeared, while other intermediates like propylphenol triethoxylate and heptylphenol diethoxylated were formed, suggesting an attack on both the hydrophilic and hydrophobic parts of the molecule. nih.gov
The degradation of 4-t-octylphenol in granular sludge is significantly slower under anaerobic conditions compared to aerobic conditions. nih.gov The persistence of APEO degradation products in anaerobic sediments is a documented environmental issue, with significant concentrations of nonylphenols found in sediments years after the source of pollution was removed. vims.edu
Absence of Specific Research Data on the Environmental Transformation of this compound
Despite a comprehensive search for scientific literature, no specific research data was found on the environmental transformation pathway of this compound, including the identification of its anaerobic metabolites using deuterated analogues or mass balance studies of its environmental transformations. The information available in the public domain primarily focuses on the general degradation of non-deuterated alkylphenol ethoxylates and the use of labeled compounds for quantification purposes, rather than for elucidating transformation pathways.
General research on octylphenol ethoxylates (OPEs) and the structurally similar nonylphenol ethoxylates (NPEs) indicates that a primary degradation pathway involves the shortening of the ethoxylate chain, leading to the formation of more persistent and lipophilic compounds such as octylphenol and nonylphenol, particularly under anaerobic conditions found in wastewater treatment plants and sediments. service.gov.ukcore.ac.ukconicet.gov.arresearchgate.net Studies have shown that during anaerobic digestion of sewage sludge, higher concentrations of these alkylphenolic metabolites can accumulate compared to the original parent compounds. core.ac.uk
For instance, research on nonylphenol ethoxylates under anoxic conditions has detailed the stepwise degradation through intermediates with shorter ethoxylate chains, such as nonylphenol diethoxylate (NP2EO) and nonylphenol monoethoxylate (NP1EO), ultimately resulting in the formation of nonylphenol (NP). conicet.gov.arresearchgate.net It is plausible that 4-octylphenol (B30498) monoethoxylate undergoes a similar final transformation to 4-octylphenol under anaerobic conditions.
The use of isotopically labeled compounds, including those labeled with Carbon-13 (¹³C) or deuterium (d), is a well-established analytical technique for the accurate measurement of environmental contaminants. researchgate.netresearchgate.net These labeled standards are crucial for correcting analytical variability and matrix effects, thereby ensuring the reliability of quantitative data. researchgate.net However, the available literature does not describe studies where this compound was used as a tracer to specifically identify its anaerobic metabolites or to conduct detailed mass balance studies of its transformation in environmental systems.
Therefore, the specific data required to populate the requested article sections on the "Identification of Anaerobic Metabolites Using Deuterated Analogues" and "Mass Balance Studies of Environmental Transformations" for this compound is not present in the accessible scientific literature.
Bioaccumulation and Biotransformation Research in Model Organisms
Uptake and Depuration Kinetics in Aquatic Biota (e.g., Fish, Invertebrates)
The processes of uptake (absorption from the environment) and depuration (elimination from the organism) are fundamental to understanding the bioaccumulation potential of a chemical. Aquatic organisms, such as fish and invertebrates, are key models for these studies due to their direct and continuous exposure to waterborne contaminants.
The Bioconcentration Factor (BCF) is a critical measure of a chemical's tendency to accumulate in an organism from the surrounding water. It is the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state.
The use of labeled compounds like 4-Octylphenol-d4 (B565585) Monoethoxylate is highly advantageous in BCF studies. The deuterium (B1214612) label allows for the use of sensitive analytical techniques like mass spectrometry to accurately measure the concentration of the labeled compound in both water and biological tissues, even at very low levels. This is particularly important for substances that may be present in the environment at trace concentrations.
The table below summarizes some reported BCF values for 4-tert-octylphenol (B29142) in different fish species.
| Species | BCF Value (wet weight) | Study Type |
| Killifish (Oryzias latipes) | 261 ± 62 | Laboratory |
| Salmon | 282 | Laboratory |
| Various fish species | 129 - 297 | Field |
Data sourced from multiple studies. researchgate.netresearchgate.net
A study on the uptake and depuration kinetics of 4,4′-dichlorobenzophenone in the clam Meretrix meretrix demonstrated that while similar bioconcentration factors were observed at different exposure concentrations, the uptake and depuration rates varied. researchgate.net This highlights the importance of kinetic studies in understanding bioaccumulation.
Once taken up by an organism, a chemical can be distributed to various tissues and organs. Understanding this distribution is key to identifying potential target organs for toxicity. Labeled compounds like 4-Octylphenol-d4 Monoethoxylate are invaluable for these studies. By tracking the d4 label, researchers can quantify the concentration of the compound and its metabolites in different compartments such as the liver, gills, muscle, and gonads.
Studies on radiolabeled 4-tert-octylphenol have shown that it accumulates in various tissues of fish. In the cyprinid fish Scardinius erythrophthalmus, after exposure to [14C] 4-t-OP, the parent compound was the major residue found in muscle, ovary, and testis, with bioconcentration factors of 24, 85, and 169, respectively. acs.org In contrast, residues in the blood, gills, kidney, liver, and bile were extensively metabolized. acs.org This indicates that while the parent compound may accumulate in certain tissues, significant metabolism occurs in others. The highest concentrations of alkylphenols in fish have generally been found in fatty tissues. researchgate.net
Depuration studies, where exposed organisms are placed in clean water, have shown a rapid loss of 4-t-OP residues from most tissues, with half-lives ranging from 0.7 to 1.7 days for muscle, gonads, gills, blood, kidney, and liver. acs.org The bile showed a longer half-life of 5.9 days. acs.org
Metabolic Fate and Biotransformation in Non-Human Vertebrate and Invertebrate Models
Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds (xenobiotics). This process can lead to detoxification and enhanced elimination, but in some cases, it can produce metabolites that are more toxic than the parent compound. Biotransformation is typically divided into Phase I and Phase II reactions.
The use of deuterium-labeled compounds such as this compound is a powerful technique for identifying metabolic products. When the parent compound is metabolized, the d4 label is retained in the metabolites. This allows for the use of mass spectrometry to specifically detect and identify these metabolites in complex biological samples, distinguishing them from endogenous molecules.
Phase I Metabolism: These reactions typically involve the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. For 4-octylphenol (B30498) and its ethoxylates, a key Phase I pathway is hydroxylation, which is primarily carried out by the cytochrome P450 (CYP450) enzyme system. industrialchemicals.gov.au In studies with the cyprinid fish Scardinius erythrophthalmus, metabolites of 4-tert-octylphenol resulting from both aromatic and aliphatic hydroxylation have been identified in the bile. acs.org
Phase II Metabolism: In these reactions, the parent compound or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulphation). industrialchemicals.gov.au This process generally increases the water solubility of the compound, facilitating its excretion. Glucuronidation is a major metabolic pathway for 4-tert-octylphenol in mammals and fish. industrialchemicals.gov.aunih.gov In fish, both glucuronide and glucoside conjugates of 4-tert-octylphenol have been identified. acs.org Glutathione-S-transferase (GST), another Phase II enzyme, is also involved in the detoxification of xenobiotics. nih.gov
The table below summarizes the major metabolic pathways for 4-tert-octylphenol.
| Metabolic Phase | Reaction Type | Key Enzymes | Metabolite Type |
| Phase I | Hydroxylation | Cytochrome P450 (CYP450) | Hydroxylated octylphenol (B599344) |
| Phase II | Glucuronidation | UDP-glucuronosyltransferase (UGT) | Octylphenol-glucuronide |
| Phase II | Sulphation | Sulfotransferase (SULT) | Octylphenol-sulfate |
| Phase II | Glucosidation | - | Octylphenol-glucoside (in fish) |
Data compiled from multiple sources. acs.orgindustrialchemicals.gov.aunih.gov
In vitro studies using isolated enzymes, such as liver microsomes (which are rich in CYP450 and UGT enzymes), or cultured cell lines (e.g., hepatocytes) are valuable for elucidating metabolic pathways without the complexity of a whole organism. nih.govnih.gov These systems allow for the precise control of experimental conditions and the direct measurement of enzyme kinetics.
The use of this compound in such in vitro systems would enable researchers to accurately determine the rates of its metabolism by specific enzymes and to identify the resulting metabolites. For example, studies on 4-tert-octylphenol using rat liver microsomes have investigated its inhibitory effects on various CYP450 isoforms. nih.gov In vitro studies with liver and intestine microsomes from humans, monkeys, rats, and mice have shown significant species differences in the glucuronidation of 4-tert-octylphenol. nih.gov Similarly, studies on isolated fish hepatocytes have been used to investigate the cytotoxic effects and antioxidant responses to 4-octylphenol. nih.gov In vitro studies on human liver cells (HepG2) have also been conducted to understand the effects of 4-octylphenol on cellular processes. mdpi.com
Computational and Theoretical Chemistry Approaches for 4 Octylphenol D4 Monoethoxylate
Computational and theoretical chemistry provide powerful tools for understanding the behavior, interactions, and fate of chemical compounds at a molecular level. For a substance like 4-Octylphenol-d4 (B565585) Monoethoxylate, these in silico methods offer insights that complement experimental data, helping to predict its environmental impact and biological interactions without the need for extensive laboratory testing. These approaches are particularly valuable for analyzing the subtle structural and energetic factors that govern the compound's properties.
Future Directions and Emerging Research Avenues
Integration of 4-Octylphenol-d4 (B565585) Monoethoxylate in Multi-Omics Research
The advent of multi-omics, which integrates data from various "-omics" fields like genomics, proteomics, and metabolomics, offers a holistic view of biological systems' responses to environmental stressors. nih.govnih.gov Within this framework, 4-Octylphenol-d4 Monoethoxylate is an invaluable tool, particularly in metabolomics studies focused on understanding the impact of its non-deuterated analogue, 4-Octylphenol (B30498) Monoethoxylate, and related alkylphenols.
Stable isotope-labeled compounds are crucial for enhancing the accuracy and reliability of metabolomics data, especially when using techniques like mass spectrometry. thermofisher.comresearchgate.net By serving as an internal standard, this compound can help correct for variations that may occur during sample preparation and analysis, thereby enabling more precise quantification of metabolites. thermofisher.com This is particularly important in environmental toxicology, where researchers aim to identify metabolic pathways disrupted by exposure to pollutants like alkylphenols. nih.govresearchgate.net
Future research is likely to involve the use of this compound in stable isotope probing (SIP) studies. nih.govnih.gov In such experiments, the labeled compound can be introduced into a biological system (e.g., a cell culture or a microcosm) to trace the metabolic fate of the octylphenol (B599344) monoethoxylate structure. By tracking the incorporation of the deuterium (B1214612) label into various metabolites, scientists can elucidate the biotransformation pathways of the pollutant. This approach can transform the understanding of the compound's mechanism of action from a "black box" to a more defined "white box" model. nih.gov The integration of data from these metabolomic studies with transcriptomic and proteomic data can provide a comprehensive picture of the cellular response to alkylphenol exposure, from gene expression to protein function and metabolic changes. nih.govnih.gov
Advancements in Analytical Techniques for High-Throughput Screening
The growing need to monitor the prevalence of alkylphenols and their ethoxylates in various environmental matrices and consumer products necessitates the development of high-throughput screening methods. mdpi.comthermofisher.com Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the methods of choice for their sensitivity and selectivity. acs.orgpsu.edushimadzu.com In this context, this compound plays a critical role as an internal standard.
The use of deuterated analogues as internal standards is considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. researchgate.netlcms.cz This ensures that they behave similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response. lcms.cz The inclusion of this compound in analytical workflows significantly improves the accuracy and reproducibility of quantification for 4-Octylphenol Monoethoxylate and other related compounds. researchgate.net
Future advancements are expected to focus on the further refinement of these methods to achieve even lower detection limits and to expand the scope of analytes that can be measured simultaneously. psu.edu The development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with the latest generation of triple quadrupole mass spectrometers allows for extremely fast and sensitive analyses, making the high-throughput screening of a large number of samples feasible. shimadzu.comlcms.cz this compound will continue to be an essential component in these advanced analytical platforms, ensuring the quality and reliability of data generated in environmental monitoring and food safety programs. mdpi.comhpc-standards.com
The table below summarizes the key analytical parameters for the detection of octylphenol and its ethoxylates, where internal standards like this compound are crucial for accurate quantification.
Table 1: Analytical Techniques for Alkylphenol Ethoxylate Analysis
| Technique | Sample Matrix | Key Advantages | Role of Deuterated Internal Standard |
|---|---|---|---|
| LC-MS/MS | Water, Sediment, Sludge | High sensitivity and selectivity, simultaneous analysis of multiple compounds. acs.orgpsu.edu | Corrects for matrix effects and improves quantitative accuracy. researchgate.netlcms.cz |
| GC-MS/MS | Water, Solid Samples | High selectivity and low detection limits, especially for volatile compounds. thermofisher.com | Similar chromatographic behavior allows for accurate quantification. researchgate.net |
| HPLC-DAD | Milk | Cost-effective, suitable for routine analysis. mdpi.com | Improves the reliability of quantification by accounting for procedural variations. |
| LC-LTQ/Orbitrap MS | Dairy Products | High-resolution mass accuracy for confident identification. mdpi.comresearchgate.net | Essential for accurate quantification in complex matrices. |
Role in Developing Remediation Strategies and Green Chemistry Principles
Growing concerns over the environmental impact of alkylphenol ethoxylates have spurred research into effective remediation technologies and the development of greener, more sustainable alternatives. rsc.orgroadmaptozero.com this compound serves as a valuable research tool in these endeavors.
In the context of remediation, understanding the environmental fate and biodegradation pathways of pollutants is paramount. contractlaboratory.combattelle.org Isotope-labeled compounds like this compound can be used as tracers in laboratory and field studies to monitor the degradation of their non-deuterated counterparts in soil, water, and sediment. srce.hrwur.nl By tracking the disappearance of the labeled compound and the appearance of its degradation products, researchers can assess the effectiveness of various remediation techniques, such as bioremediation, chemical oxidation, and phytoremediation. jrte.orgo6env.comfehrgraham.com This data is crucial for optimizing remediation strategies and for conducting accurate environmental risk assessments. contractlaboratory.com
The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org One of the key goals is to develop safer alternatives to compounds like alkylphenol ethoxylates. researchgate.netdutscher.comafirm-group.com In the process of developing such alternatives, their environmental persistence and biodegradability must be thoroughly evaluated. This compound can be used in comparative studies alongside new, potentially greener surfactants to assess their relative rates of degradation. This allows for a more informed selection of chemicals that are less likely to persist in the environment.
The table below outlines several remediation techniques for which the efficacy against alkylphenols can be studied using labeled tracers.
Table 2: Environmental Remediation Techniques
| Remediation Technique | Description | Application for Alkylphenol Contamination |
|---|---|---|
| Bioremediation | Utilizes microorganisms to break down contaminants into less harmful substances. o6env.com | Assessing the microbial degradation of octylphenol ethoxylates. |
| In Situ Chemical Oxidation (ISCO) | Involves injecting chemical oxidants into the contaminated area to degrade pollutants. o6env.comfehrgraham.com | Evaluating the effectiveness of oxidation in breaking down octylphenol structures. |
| Thermal Desorption | Uses heat to vaporize contaminants from soil or sludge for collection and treatment. o6env.comaugustmack.com | Applicable for removing octylphenols from contaminated solid matrices. |
| Phytoremediation | Employs plants to remove, degrade, or contain contaminants in soil and water. fehrgraham.com | Investigating the uptake and metabolism of octylphenols by plants. |
| Excavation and Disposal | The physical removal of contaminated soil and its transport to a designated disposal site. jrte.orgaugustmack.com | A direct method for removing highly contaminated "hot spots" of alkylphenols. |
Q & A
Q. Methodology :
- Chromatography : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography (LC) coupled with fluorescence/UV detection. For GC-MS/MS, derivatization may be required to enhance volatility .
- Internal Standards : Deuterated analogs (e.g., 4-n-Nonylphenol-d8) improve quantification accuracy by correcting matrix effects .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges is effective for isolating the compound from water or sediment. Include cleanup steps to remove interfering organic matter .
Basic: How should researchers design experiments to monitor environmental persistence of this compound?
Q. Methodology :
- Fate Studies : Conduct aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. Measure half-life in water, soil, and sediment under varying pH/temperature conditions .
- Bioaccumulation : Use fish models (e.g., zebrafish) to determine bioconcentration factors (BCFs) via OECD 305 protocol. Analyze tissue residues via LC-MS .
- Field Monitoring : Collect water/sediment samples downstream of industrial discharge sites. Pair with lab-based degradation data to model environmental fate .
Advanced: How can researchers resolve contradictions in estrogenic activity data between this compound and its non-deuterated counterpart?
Q. Methodology :
- Receptor Binding Assays : Compare binding affinities to human estrogen receptor (ERα/ERβ) using competitive radioligand assays. Normalize results to 17β-estradiol .
- Transcriptional Activation : Transfect ER-responsive reporter gene systems (e.g., MCF-7 cells) and measure luciferase activity at varying concentrations .
- Isotope Effects : Evaluate deuterium’s impact on metabolic stability via liver microsome assays. Use high-resolution MS to track deuterium retention .
Advanced: What strategies address data gaps in ecological risk assessment for this compound?
Q. Methodology :
- Read-Across Approaches : Extrapolate toxicity data from structurally similar compounds (e.g., 4-tert-octylphenol or nonylphenol ethoxylates) with adjustment factors (e.g., 3x uncertainty) .
- QSAR Modeling : Apply quantitative structure-activity relationship models to predict acute/chronic toxicity endpoints (e.g., EC50 for Daphnia magna) .
- Microcosm Studies : Simulate real-world exposure by testing compound mixtures (e.g., with other surfactants) in aquatic mesocosms. Monitor endpoints like algal growth inhibition .
Basic: How can researchers optimize detection limits for trace-level this compound in complex matrices?
Q. Methodology :
- Matrix Matching : Prepare calibration standards in blank matrix extracts (e.g., sediment or plasma) to account for ion suppression/enhancement .
- Preconcentration : Use large-volume injection (LVI) in GC-MS or online SPE-LC systems to improve sensitivity .
- Isotope Dilution : Spike samples with this compound early in extraction to correct recovery losses .
Advanced: What experimental designs are suitable for studying surfactant behavior of this compound at molecular interfaces?
Q. Methodology :
- Micelle Characterization : Measure critical micelle concentration (CMC) via surface tension titration or pyrene fluorescence .
- Dynamic Light Scattering (DLS) : Analyze micelle size distribution in aqueous solutions at varying temperatures .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane disruption potential .
Advanced: How to validate the specificity of this compound analysis in samples containing co-eluting alkylphenol ethoxylates?
Q. Methodology :
- MRM Transitions : Use unique MS/MS transitions (e.g., m/z 268 → 113 for octylphenol monoethoxylate) and confirm with isotopic ratio checks .
- Chromatographic Separation : Optimize LC gradients with phenyl-hexyl columns to resolve isomers (e.g., branched vs. linear alkyl chains) .
- Orthogonal Methods : Cross-validate results using two distinct techniques (e.g., GC-MS and LC-HRMS) .
Basic: What quality control measures ensure reproducibility in this compound studies?
Q. Methodology :
- Batch Controls : Include method blanks, spiked recoveries (70–120%), and duplicate samples in each analytical batch .
- Reference Materials : Use certified standards (e.g., NIST SRM 2585) for method validation .
- Instrument Calibration : Perform daily linearity checks (R² > 0.995) and verify retention time stability (±2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
